3-Hydroxy-2-(4-methylthiophenyl)pyridine
Description
Properties
IUPAC Name |
2-(4-methylsulfanylphenyl)pyridin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NOS/c1-15-10-6-4-9(5-7-10)12-11(14)3-2-8-13-12/h2-8,14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHAZMDJZSWRGIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=C(C=CC=N2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Substrate Scope
The condensation of lower alkyl N-formylaspartates with ethylenic compounds, as detailed in US3413297A, provides a robust framework for constructing 2,3-disubstituted pyridines. For 3-hydroxy-2-(4-methylthiophenyl)pyridine, the process involves:
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Formation of oxazolyl-acetic acid intermediates via phosphoric anhydride-mediated cyclization of dimethyl N-formylaspartate.
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Decarboxylative condensation with 4-methylthiophenyl-containing dienophiles (e.g., substituted maleates).
Critical parameters include:
Table 1: Optimization of Condensation Conditions
Synthetic Adaptations for Target Compound
To introduce the 4-methylthiophenyl moiety, maleate esters require modification:
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Step 1 : Synthesize dimethyl (4-methylthiophenyl)fumarate via Heck coupling of methyl acrylate with 4-bromothioanisole.
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Step 2 : Condense with 5-ethoxyoxazolyl-(4)-acetic acid under reflux (110°C, 3 hr), achieving 78% isolated yield after recrystallization.
Nitration-Reduction Approaches
Regioselective Nitration of 2-(4-Methylthiophenyl)pyridine
CN103664757A demonstrates that electron-donating substituents direct nitration to the meta position relative to the pyridine nitrogen. Applied to 2-(4-methylthiophenyl)pyridine:
Table 2: Nitration Outcomes for Pyridine Derivatives
Nitro Reduction to Hydroxyl
De Gruyter’s protocol employs H2SO4/HSO3– for nitro group reduction:
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Conditions : 20% H2SO4, 60°C, 6 hr → 89% conversion to 3-hydroxy derivative.
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Byproducts : <3% desulfurization observed via GC-MS.
Gold(I)-Catalyzed Cyclization
Cyclization of Enynol Ethers
Adapting ACS Omega’s method, propargyl amines containing 4-methylthiophenyl groups undergo cyclization:
Table 3: Cyclization Efficiency Across Catalysts
Post-Cyclization Modifications
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Hydroxyl protection : TBSCl imidazole, 92% yield.
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Deprotection : TBAF/THF, quantitative recovery.
Cross-Coupling Strategies
Suzuki-Miyaura Coupling
A halogenated pyridine precursor enables late-stage introduction of the 4-methylthiophenyl group:
Table 4: Coupling Efficiency by Halogen
Comparative Analysis of Methodologies
Yield and Scalability
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2-(4-methylthiophenyl)pyridine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to remove the hydroxy group or to modify the thiophenyl group.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
3-Hydroxy-2-(4-methylthiophenyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders.
Industry: It is used in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-(4-methylthiophenyl)pyridine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways Involved: It can modulate pathways such as the NF-kB inflammatory pathway and the endoplasmic reticulum stress response.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Key analogs differ in substituent type, position, and electronic properties:
Key Observations :
- Electronic Effects : The 4-methylthiophenyl group in 3-Hydroxy-2-(4-methylthiophenyl)pyridine donates electrons via sulfur, enhancing stability and π-π stacking interactions compared to methoxy-substituted analogs .
- Biological Activity: Imidazopyridines with methylthiophenyl groups (e.g., EMD 46512) exhibit reduced inotropic effects compared to their oxygenated counterparts, suggesting sulfur’s role in modulating cardiac activity .
Physicochemical Properties
Data from structurally related compounds highlight trends:
Analysis :
- The methylthiophenyl group increases molecular weight and hydrophobicity, reducing aqueous solubility compared to methoxy analogs .
- High synthetic yields (67–81%) for thioxopyrimidine derivatives suggest efficient protocols for sulfur-containing heterocycles .
Cardiac Activity
- EMD 46512: Exhibits weaker positive inotropic effects than sulmazole (an imidazopyridine with a methoxy group), attributed to sulfur’s lower electronegativity altering binding to cardiac phosphodiesterase III .
- 3-Hydroxy-2-(4-methylthiophenyl)pyridine: Potential antimicrobial activity inferred from thiosemicarbazone derivatives (e.g., N-(4-methylthiophenyl)hydrazinecarbothioamide) .
Antimicrobial Potential
- Thiosemicarbazones with methylthiophenyl groups (e.g., compound II in ) show 71–92% synthetic yields and broad-spectrum activity, suggesting similar promise for 3-Hydroxy-2-(4-methylthiophenyl)pyridine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
